Eugenin
Overview
Description
It is a chromone derivative and a phenolic compound responsible for the bitterness in these plants . Eugenin has been reported to exhibit various biological activities, including antimalarial, antimicrobial, antioxidant, antiplatelet aggregation, antiviral, cytotoxic, immunosuppressive, and osteogenesis-inducing properties .
Mechanism of Action
Target of Action
Eugenin, a chromone isolated from Peucedanum japonicum, has been reported to exhibit potent antiplatelet aggregation activity . This suggests that platelets could be a primary target of this compound. Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, this compound may affect these processes.
Mode of Action
It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Additionally, this compound is known to scavenge free radicals, inhibit the generation of reactive oxygen species, prevent the production of reactive forms of nitrogen, increase cyto-antioxidant potential, and protect the function of microbial DNA and proteins .
Biochemical Pathways
This compound is biosynthesized from the acetate-malonate pathway . This pathway involves the condensation of acetyl-CoA and malonyl-CoA to form a variety of secondary metabolites. The interruption of action potentials by this compound suggests that it may affect ion channels and neurotransmitter systems, although the specific pathways remain to be elucidated.
Result of Action
This compound’s actions result in a variety of biological effects. Its antioxidant properties help neutralize harmful free radicals, thereby protecting cells from oxidative damage . Its anti-inflammatory properties may help reduce inflammation and pain . Furthermore, its antimicrobial properties may help fight off infections .
Biochemical Analysis
Biochemical Properties
Eugenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight this compound’s potential as an anti-inflammatory and antioxidant agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cell cycle arrest in the S phase and promote apoptotic cell death by lowering inflammatory cytokine levels . This compound also affects cell signaling pathways by inhibiting NF-κB activation and downregulating prostaglandin synthesis . These effects suggest that this compound can modulate cellular functions and has potential therapeutic applications in treating inflammatory and cancerous conditions.
Molecular Mechanism
The molecular mechanism of this compound involves several stages, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits NF-κB activation, which leads to a reduction in the production of inflammatory cytokines . It also downregulates prostaglandin synthesis by inhibiting COX-2 activity . Additionally, this compound induces cell cycle arrest in the S phase and promotes apoptotic cell death, further highlighting its potential as an anti-inflammatory and anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and continued promotion of apoptotic cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the acetate-malonate pathway . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound’s role in these pathways underscores its potential impact on cellular metabolism and its therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues affects its localization and accumulation, influencing its overall efficacy and potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects this compound’s interactions with biomolecules and its overall efficacy in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eugenin can be synthesized through several methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with ethyl formate in the presence of sodium ethoxide, followed by cyclization and methylation reactions . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as cloves and carrots. The extraction methods include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction . These methods are chosen based on the efficiency and yield of this compound from the plant material.
Chemical Reactions Analysis
Types of Reactions: Eugenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include hydroxylated, methoxylated, and halogenated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Eugenin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various chromone derivatives with potential pharmacological activities.
Comparison with Similar Compounds
Eugenin is compared with other similar compounds, such as eugenol, isoeugenol, and coumarins:
This compound’s unique combination of biological activities and its presence in both plant and fungal species make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTUBQHKZRNZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197381 | |
Record name | Eugenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eugenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-34-2 | |
Record name | 5-Hydroxy-7-methoxy-2-methylchromone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eugenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eugenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8D279U89S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eugenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 120 °C | |
Record name | Eugenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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